molecular formula C22H18BrN3O2S B399410 N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide

Cat. No.: B399410
M. Wt: 468.4g/mol
InChI Key: XIYRLKVNYGBBQK-UHFFFAOYSA-N
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Description

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide is a complex organic compound with a molecular structure that includes bromine, benzamide, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by the introduction of the carbamothioyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-(3-methylphenyl)benzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Uniqueness

N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18BrN3O2S

Molecular Weight

468.4g/mol

IUPAC Name

N-[3-[(2-bromobenzoyl)carbamothioylamino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C22H18BrN3O2S/c1-14-7-2-3-10-17(14)20(27)24-15-8-6-9-16(13-15)25-22(29)26-21(28)18-11-4-5-12-19(18)23/h2-13H,1H3,(H,24,27)(H2,25,26,28,29)

InChI Key

XIYRLKVNYGBBQK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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